![molecular formula C10H14BrN3O2 B13605289 tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)
tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate is a chemical compound with the molecular formula C10H14BrN3O2 and a molecular weight of 288.14 g/mol . It is a derivative of pyrimidine and is characterized by the presence of a bromomethyl group at the 5-position of the pyrimidine ring and a tert-butyl carbamate group at the nitrogen atom.
Métodos De Preparación
The synthesis of tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate typically involves the bromination of a pyrimidine derivative followed by the introduction of the tert-butyl carbamate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The final step involves the reaction of the brominated intermediate with tert-butyl carbamate under basic conditions .
Análisis De Reacciones Químicas
tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate: Similar structure but lacks the bromomethyl group.
tert-Butyl N-(5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate: Contains an imidazo ring instead of a pyrimidine ring.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Contains a pyrrolo-pyrazine ring system and a tosyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H14BrN3O2 |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-12-5-7(4-11)6-13-8/h5-6H,4H2,1-3H3,(H,12,13,14,15) |
Clave InChI |
RBCXXCGQSLXGBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


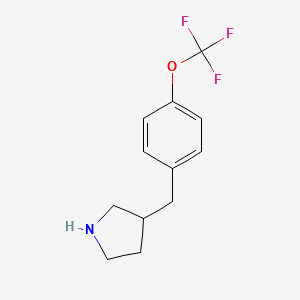


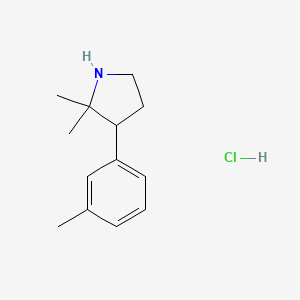
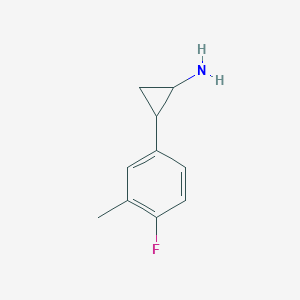

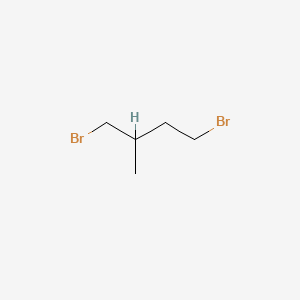

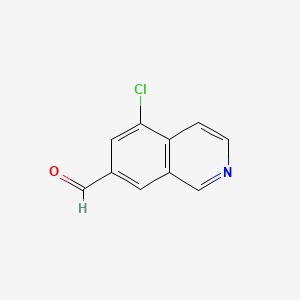
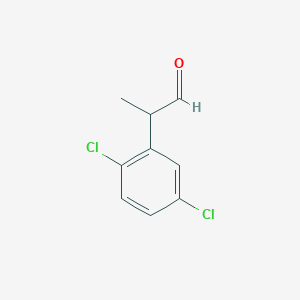

![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)


